4-Chloro-2-methylpteridine

説明

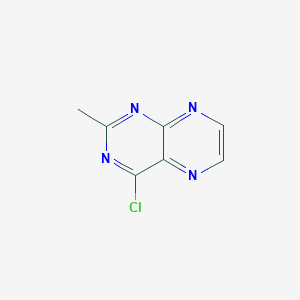

4-Chloro-2-methylpteridine is a heterocyclic compound featuring a pteridine core substituted with a chlorine atom at position 4 and a methyl group at position 2. Pteridine derivatives are nitrogen-containing bicyclic systems with applications in medicinal chemistry, agrochemicals, and materials science. The chlorine and methyl groups influence electronic distribution, solubility, and reactivity, making it a candidate for further pharmacological and synthetic exploration.

特性

CAS番号 |

827031-79-8 |

|---|---|

分子式 |

C7H5ClN4 |

分子量 |

180.59 g/mol |

IUPAC名 |

4-chloro-2-methylpteridine |

InChI |

InChI=1S/C7H5ClN4/c1-4-11-6(8)5-7(12-4)10-3-2-9-5/h2-3H,1H3 |

InChIキー |

MEKGBHKTGXZUIR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=NC=CN=C2C(=N1)Cl |

正規SMILES |

CC1=NC2=NC=CN=C2C(=N1)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

- 4-Chloro-2-methylpyrimidine (C₅H₄ClN₃): Features a pyrimidine ring (two nitrogen atoms at positions 1 and 3) with substituents at positions 2 (methyl) and 4 (chlorine).

- 4-Chloro-2-methylpyridine (C₆H₆ClN) : A pyridine derivative with chlorine and methyl groups. The single nitrogen atom in the ring reduces basicity compared to pyrimidines but improves lipophilicity, favoring membrane permeability in drug design .

- 2-Chloro-4-methylpyridine (C₆H₆ClN) : Positional isomer of the above, where substituent arrangement alters dipole moments and reactivity. Boiling point (194–195°C) and density (1.456 g/cm³) differ slightly due to steric and electronic effects .

Physicochemical Properties

*Estimated based on pyrimidine/pyridine analogues.

Key Differences

- Substituent Effects : Positional isomers (e.g., 2-chloro-4-methylpyridine vs. 4-chloro-2-methylpyridine) show divergent boiling points and reactivities due to electronic and steric variations .

- Synthetic Utility : Pyrimidines are more commonly used in nucleoside analogues, while pyridines dominate catalysis and ligand design.

Q & A

Basic: What established synthetic routes are available for 4-Chloro-2-methylpteridine, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves halogenation of a methylpteridine precursor or nucleophilic substitution reactions. Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition; optimal ranges are often between 60–80°C (observed in analogous chloro-methylpyridine syntheses) .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in halogenation steps .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%), as residual solvents or byproducts (e.g., dichlorinated derivatives) can skew analytical results .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and chloro groups) via chemical shifts and coupling patterns. For example, methyl protons typically resonate at δ 2.4–2.6 ppm in CDCl₃ .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.032) and fragmentation patterns .

- HPLC-PDA : Quantifies purity and detects trace impurities (<0.5%) using C18 reverse-phase columns with acetonitrile/water gradients .

Basic: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Predicts reactivity; chloro groups lower LUMO energy, enhancing electrophilic substitution potential .

- Partial charge distribution : Chlorine’s electronegativity directs regioselectivity in reactions (e.g., nucleophilic attacks at C4) .

- Validation : Compare computed IR spectra with experimental data to assess functional accuracy .

Advanced: How can researchers resolve contradictions between experimental and computational reactivity data for this compound?

Answer:

Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

- Solvent effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvation .

- Kinetic vs. thermodynamic control : Perform time-resolved experiments (e.g., stopped-flow UV-Vis) to identify dominant pathways .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set size) using sensitivity tests .

Advanced: What strategies optimize regioselectivity in derivatizing this compound for pharmaceutical applications?

Answer:

Regioselectivity is controlled by:

- Protecting groups : Temporarily block reactive sites (e.g., methyl) to direct substitutions to chloro positions .

- Catalytic systems : Palladium catalysts enable Suzuki couplings at specific carbons while minimizing side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Advanced: How to design robust mechanistic studies for substitution reactions involving this compound?

Answer:

Mechanistic clarity requires:

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track nucleophilic substitution pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-limiting steps .

- Computational docking : Map transition-state geometries using QM/MM simulations .

Advanced: What safety protocols are critical when handling this compound’s reactive intermediates?

Answer:

- Toxic byproducts : Monitor for chlorinated volatiles (e.g., HCl gas) using real-time FTIR; employ scrubbers .

- Personal protective equipment (PPE) : Use nitrile gloves, FFP3 respirators, and fume hoods with >0.5 m/s face velocity .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Advanced: How to ensure reproducibility in synthesizing this compound derivatives across labs?

Answer:

- Detailed SOPs : Specify exact molar ratios, stirring rates, and drying times (e.g., 12 hr under vacuum at 40°C) .

- Batch consistency : Use calibrated equipment (e.g., ±0.1°C thermostats) and certify solvents for purity .

- Inter-lab validation : Share samples for cross-characterization via round-robin testing .

Advanced: How to evaluate this compound’s biological activity while minimizing cytotoxicity?

Answer:

- In vitro models : Use HepG2 cells for hepatic metabolism studies; IC₅₀ values should be validated with MTT assays .

- Dose optimization : Conduct pharmacokinetic profiling to identify subtoxic thresholds (e.g., <10 µM) .

- Metabolite screening : LC-MS/MS identifies detoxification pathways (e.g., glutathione conjugation) .

Advanced: What statistical methods address variability in this compound’s catalytic performance data?

Answer:

- Multivariate ANOVA : Isolate variables (e.g., temperature, catalyst loading) contributing to performance variance .

- Bootstrapping : Resample datasets (n≥30) to estimate confidence intervals for turnover frequencies .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。